molecular formula C13H19N B1462055 (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine CAS No. 1021033-42-0

(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine

Cat. No.: B1462055
CAS No.: 1021033-42-0
M. Wt: 189.3 g/mol
InChI Key: QBIWHUNINAXMTO-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine is an organic compound with the molecular formula C13H19N It is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a benzylamine structure substituted with a methyl group on the phenyl ring

Scientific Research Applications

(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity . Additionally, this compound can interact with receptor proteins, influencing signal transduction pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by binding to transcription factors or modifying epigenetic markers, thereby affecting the transcription of target genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate certain receptors, leading to downstream signaling events that alter cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, studies have indicated that low doses of this compound can modulate neurotransmitter levels in the brain, whereas high doses may cause neurotoxicity . Understanding the dosage threshold is essential for determining the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . Additionally, this compound can influence the activity of other metabolic enzymes, thereby altering the rates of specific biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment to Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through alkylation reactions.

    Formation of Benzylamine Structure: The benzylamine structure is synthesized by reacting benzyl chloride with ammonia or an amine.

    Substitution with Methyl Group: The final step involves the substitution of the phenyl ring with a methyl group using Friedel-Crafts alkylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Comparison with Similar Compounds

    (1-Cyclopropylethyl)benzylamine: Lacks the methyl group on the phenyl ring.

    (4-Methylphenyl)methylamine: Lacks the cyclopropyl group.

    Cyclopropylmethylamine: Lacks the benzyl and methyl groups.

Uniqueness: (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine is unique due to the combination of the cyclopropyl group, ethyl chain, and methyl-substituted benzylamine structure. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-cyclopropyl-N-[(4-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-3-5-12(6-4-10)9-14-11(2)13-7-8-13/h3-6,11,13-14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIWHUNINAXMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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